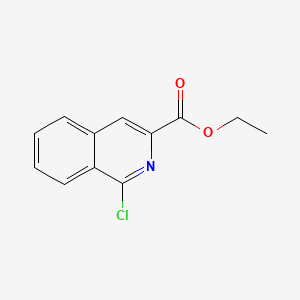

Ethyl 1-chloroisoquinoline-3-carboxylate

Beschreibung

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. numberanalytics.comwikipedia.org This structural motif is not merely of academic interest; it is a "privileged scaffold" frequently encountered in medicinal chemistry and drug development. rsc.orgnih.govnih.gov Its significance stems largely from its prevalence in a vast family of naturally occurring plant alkaloids, many of which exhibit potent biological activities. numberanalytics.comwikipedia.orgnih.gov

The isoquinoline ring is the central framework for numerous alkaloids, with the aromatic amino acid tyrosine often serving as the biosynthetic precursor. wikipedia.org Prominent examples include papaverine, a vasodilator, and the more structurally complex morphine, a powerful analgesic. mdpi.comthieme-connect.de The discovery of these and other bioactive isoquinoline alkaloids has spurred extensive research, revealing a wide spectrum of pharmacological properties including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities. nih.govnih.govmdpi.comnih.govmdpi.com This broad utility has cemented the isoquinoline core as an invaluable template for designing new therapeutic agents, with at least 38 drugs based on this structure currently in clinical use or trials. nih.gov The continuous discovery of new isoquinoline alkaloids and the development of novel synthetic methods to access them underscore the enduring importance of this chemical class in the quest for new medicines. nih.govnih.govrsc.org

Overview of Halogenated Isoquinolines as Synthetic Intermediates

Within the broad family of isoquinoline derivatives, halogenated isoquinolines represent a particularly important subclass for synthetic chemists. The introduction of a halogen atom (such as chlorine, bromine, or iodine) onto the isoquinoline ring system creates a reactive handle that facilitates a wide array of subsequent chemical transformations. acs.org The carbon-halogen (C-X) bond is a versatile functional group that can participate in numerous cross-coupling reactions. acs.org

This reactivity makes halogenated isoquinolines valuable synthetic intermediates for constructing more complex molecular architectures. acs.org For instance, they are key precursors in well-established reactions such as the Suzuki, Sonogashira, and Stille couplings, which are fundamental methods for forming new carbon-carbon bonds. acs.org Researchers have developed various strategies to introduce halogens at specific positions on the isoquinoline nucleus. One such method involves a one-pot sequence of dearomatization, electrophilic halogenation, and rearomatization to selectively install a halogen at the C4 position. acs.org Other approaches allow for the preparation of halogenated isoquinolines from precursors like aminoisoquinolines. harvard.edu The ability to use these halogenated compounds to build more elaborate molecules is crucial for diversifying the range of accessible isoquinoline-based structures for pharmacological testing.

Rationale for the Academic Investigation of Ethyl 1-chloroisoquinoline-3-carboxylate

The academic interest in this compound stems from its identity as a multifunctional synthetic building block. This single molecule combines three key structural features that are highly prized in synthetic and medicinal chemistry: the isoquinoline core, a reactive chloro-substituent, and an ethyl carboxylate group.

The rationale for its investigation can be broken down as follows:

Privileged Scaffold : As established, the isoquinoline nucleus is a well-validated framework for biologically active compounds. rsc.orgnih.gov

Reactive Chlorine at C1 : The chlorine atom at the 1-position of the isoquinoline ring is a key site for chemical modification. It can be displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups and molecular fragments. The synthesis of 1-chloroisoquinoline (B32320) itself is a known process, often achieved by treating isoquinolin-1(2H)-one (isocarbostyril) or its N-oxide with a chlorinating agent like phosphorus oxychloride. chemicalbook.comshahucollegelatur.org.in

Ester Group at C3 : The ethyl carboxylate group at the 3-position provides another point for chemical manipulation. Esters can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, opening up further avenues for derivatization. Synthetic routes to isoquinoline-3-carboxylates have been developed, such as those involving intramolecular aza-Wittig reactions. thieme-connect.de

Therefore, this compound is investigated not necessarily for its own inherent biological activity, but as a versatile platform. Its structure allows chemists to systematically and efficiently generate libraries of novel, more complex isoquinoline derivatives by performing selective reactions at its two distinct reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

| InChI Key | GXEXRFKWVZFFHB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl |

| Predicted XlogP | 3.6 |

Data sourced from PubChemLite. uni.lusigmaaldrich.com

Scope and Objectives of Research in this Chemical Class

The research focused on the chemical class of 1-chloroisoquinoline-3-carboxylates is primarily driven by objectives in synthetic methodology and drug discovery. The overarching goal is to leverage these compounds as foundational starting materials for creating new chemical entities with potential therapeutic applications.

Key objectives include:

Development of Selective Synthetic Transformations : A primary focus is to explore and optimize reactions that selectively target either the C1-chloro or the C3-ester group. This includes investigating a broad range of nucleophilic substitution and metal-catalyzed cross-coupling reactions at the C1 position, as well as various transformations of the ester group at the C3 position.

Creation of Compound Libraries : By systematically applying a diverse set of reactions to the this compound scaffold, researchers aim to generate large, structurally diverse libraries of new isoquinoline derivatives.

Exploration of Structure-Activity Relationships (SAR) : The synthesized libraries of compounds are then subjected to biological screening against various targets (e.g., enzymes, receptors). The results allow medicinal chemists to establish structure-activity relationships, identifying which structural modifications lead to an increase or decrease in biological activity. This knowledge guides the design of next-generation compounds with improved potency and selectivity.

Access to Novel Heterocyclic Systems : The reactive nature of the scaffold can be used to construct more complex, fused heterocyclic systems by designing intramolecular reactions, further expanding the chemical space available for exploration.

In essence, this compound and its analogs are not end points, but rather key intermediates in a broader research program aimed at discovering and developing novel, pharmacologically active molecules. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEXRFKWVZFFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734009 | |

| Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256353-08-8 | |

| Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of Ethyl 1 Chloroisoquinoline 3 Carboxylate

Nucleophilic Substitution at C-1 Position

The chlorine atom at the C-1 position of ethyl 1-chloroisoquinoline-3-carboxylate is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during the substitution process. This allows for the introduction of a wide variety of substituents at this position.

Common nucleophilic substitution reactions at the C-1 position include the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chlorine atom can be replaced by aryl or heteroaryl groups. A typical reaction involves treating this compound with a boronic acid derivative in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling can be employed to introduce alkynyl groups using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.

The reaction with amines (ammonolysis) or alkoxides leads to the formation of 1-aminoisoquinoline (B73089) or 1-alkoxyisoquinoline derivatives, respectively. These reactions often proceed under thermal conditions or with the aid of a catalyst.

Table 1: Examples of Nucleophilic Substitution Reactions at C-1

| Nucleophile | Reagent Example | Product Type |

| Arylboronic Acid | Phenylboronic acid | 1-Arylisoquinoline |

| Terminal Alkyne | (Trimethylsilyl)acetylene | 1-Alkynylisoquinoline |

| Amine | Ammonia, Benzylamine | 1-Amino- or 1-Alkylaminoisoquinoline |

| Alkoxide | Sodium methoxide | 1-Alkoxyisoquinoline |

Ester Group Transformations

The ethyl ester group at the C-3 position provides another site for chemical modification. These transformations are standard ester reactions and allow for the synthesis of other important derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-chloroisoquinoline-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally faster and irreversible due to the formation of a carboxylate salt. libretexts.org

Reduction: The ester group can be reduced to a primary alcohol, (1-chloro-3-isoquinolinyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. libretexts.orgharvard.edu Weaker reducing agents such as sodium borohydride (B1222165) are typically not reactive enough to reduce esters. libretexts.org It is also possible to achieve a partial reduction to the corresponding aldehyde using specialized reagents like diisobutylaluminum hydride (DIBALH) at low temperatures.

Amidation: The ester can be converted directly to an amide by heating with an amine, a process known as aminolysis. However, a more common and efficient method involves a two-step process: hydrolysis to the carboxylic acid, followed by coupling with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group, leading to different esters of 1-chloroisoquinoline-3-carboxylic acid. researchgate.net

Halogen Atom Reactivity and Modifications

The reactivity of the chlorine atom at C-1 is a cornerstone of this compound's utility. Beyond the nucleophilic substitutions mentioned earlier, this halogen atom is primarily exploited in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 1-chloro-isoquinoline derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and vinyl substituents.

Sonogashira Coupling: This reaction couples the 1-chloroisoquinoline (B32320) with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) salt, with a base such as triethylamine. This method is used to synthesize 1-alkynylisoquinolines. thieme-connect.de

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. It allows for the coupling of the 1-chloroisoquinoline with a wide variety of primary and secondary amines to form 1-aminoisoquinoline derivatives under milder conditions than traditional nucleophilic aromatic substitution.

Heck Coupling: This reaction involves the coupling of the 1-chloroisoquinoline with an alkene in the presence of a palladium catalyst and a base to form a 1-alkenylisoquinoline.

These cross-coupling reactions significantly expand the synthetic possibilities, enabling the creation of complex molecular architectures based on the isoquinoline (B145761) scaffold.

Functionalization at C-3, C-4, and Other Ring Positions

While the C-1 and C-3 positions are the most readily functionalized, modifications at other positions on the isoquinoline ring are also possible, though often requiring more specific conditions.

C-3 Position: The functionality at the C-3 position is primarily dictated by the transformations of the ester group, as detailed in section 3.2. The resulting carboxylic acid can serve as a handle for further reactions, such as Curtius or Schmidt rearrangements to install an amine group at C-3.

C-4 Position: The C-4 position is activated towards electrophilic attack and can also be a site for certain nucleophilic reactions, especially if a suitable leaving group is present. The presence of electron-withdrawing groups on the ring can influence the reactivity of this position. For instance, lithiation followed by quenching with an electrophile can introduce substituents at C-4.

Other Ring Positions: Functionalization of the benzene (B151609) portion of the isoquinoline ring (positions C-5, C-6, C-7, and C-8) typically proceeds through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents and the heterocyclic ring itself will determine the position of the incoming electrophile.

Formation of Bis-isoquinoline Architectures

Bis-isoquinoline structures, where two isoquinoline units are linked together, are found in some natural products and are of interest in medicinal chemistry. thieme-connect.de this compound can be a precursor for such molecules.

One common strategy for creating bis-isoquinoline architectures is through homocoupling reactions of the 1-chloro derivative. This can be achieved using palladium catalysts under reducing conditions, often with a phosphine (B1218219) ligand, to generate a 1,1'-bis-isoquinoline.

Alternatively, a stepwise approach can be used. First, a Suzuki or other cross-coupling reaction can be performed to attach a functionalized linker to the C-1 position. This linker can then be used to attach a second isoquinoline unit. For example, a borylated isoquinoline could be coupled with this compound in a Suzuki reaction to form a bis-isoquinoline.

Ring Opening and Rearrangement Reactions

Under certain conditions, the isoquinoline ring system can undergo ring-opening or rearrangement reactions.

Ring Opening: Quaternization of the isoquinoline nitrogen with an alkyl halide, followed by treatment with a strong base, can lead to ring-opening reactions. For instance, treatment with hydroxide (B78521) can open the pyridinone ring.

Rearrangement Reactions: While less common for the isoquinoline ring itself, rearrangements can be induced in substituents attached to the ring. For example, a Curtius rearrangement of an acyl azide (B81097) derived from the C-3 carboxylic acid can be used to form a 3-aminoisoquinoline via an isocyanate intermediate. wiley-vch.de Another example is the Beckmann rearrangement of an oxime derived from a ketone substituent on the ring. wiley-vch.de A notable rearrangement in a related system is the cyclopropanation-ring expansion reaction of indoles to form quinolines, which highlights the potential for skeletal rearrangements in heterocyclic synthesis. beilstein-journals.org

Hydrogenation and Dehydrogenation Transformations

Hydrogenation: The isoquinoline ring system can be fully or partially reduced through catalytic hydrogenation. The product of this reaction depends on the catalyst and reaction conditions.

Reduction of the Pyridine (B92270) Ring: Catalytic hydrogenation (e.g., using H2 with a Pd, Pt, or Ni catalyst) typically reduces the nitrogen-containing ring selectively to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. thieme-connect.de This transformation is common in the synthesis of isoquinoline alkaloids.

Hydrogenolysis of the C-Cl Bond: During catalytic hydrogenation, the chlorine atom at the C-1 position is susceptible to hydrogenolysis (cleavage by hydrogen). This would result in the formation of ethyl isoquinoline-3-carboxylate or its tetrahydro derivative, depending on the conditions.

Reduction of the Ester Group: As mentioned in section 3.2, the ester group is generally resistant to catalytic hydrogenation but can be reduced by strong hydride reagents.

Dehydrogenation: The reverse reaction, the dehydrogenation of a tetrahydroisoquinoline to form the aromatic isoquinoline, can also be achieved. This is typically accomplished by heating with a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor or at high temperatures.

Oxidative Reactions

The oxidative chemistry of this compound is primarily characterized by the transformation of the 1-chloro group to a carbonyl group, yielding ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. This conversion represents a formal oxidation at the C1 position of the isoquinoline ring system. While direct oxidation of the aromatic core is not extensively documented, the hydrolysis of the activated chloro substituent is a key oxidative transformation.

This reaction typically proceeds via a nucleophilic substitution mechanism, where the chlorine atom is displaced by a hydroxyl group, which then tautomerizes to the more stable amide form (an isoquinolone). The reactivity of the 1-chloro position is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 3-position.

The hydrolysis can be catalyzed by either acidic or basic conditions. Under basic conditions, the reaction likely proceeds through direct nucleophilic attack by a hydroxide ion. In acidic media, protonation of the ring nitrogen would further activate the C1 position towards nucleophilic attack by water.

The resulting product, ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, is a stable isoquinolone derivative. This compound can exist in tautomeric forms, but the keto form is generally favored. The formation of this product is significant as isoquinolone scaffolds are present in numerous biologically active compounds.

A study on the hydrolysis of the corresponding methyl ester, methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, to its carboxylic acid derivative involves the use of aqueous sodium hydroxide, highlighting the utility of basic conditions for transformations at the ester group, which can be followed by acidification. nih.gov While this study focuses on the ester hydrolysis, it implies the stability of the 1-oxo functionality under these conditions.

The following table summarizes the key oxidative transformation of this compound:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂O (acid or base catalyzed) | Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Hydrolysis (Oxidative) |

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the ethyl group protons. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, triplets) revealing their positions and coupling relationships. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region. For the closely related compound 1-chloroisoquinoline (B32320), predicted ¹H NMR signals appear between δ 7.80 and 8.31 ppm.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The spectrum for Ethyl 1-chloroisoquinoline-3-carboxylate would be expected to show signals for the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic and heteroaromatic carbons of the isoquinoline ring (δ 120-155 ppm), and the two carbons of the ethyl group (δ 14-65 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (methines), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (methylenes). This would definitively assign the carbons of the ethyl group and the aromatic CH carbons.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying connectivity across quaternary (non-protonated) carbons, such as the C=O group and the C1-Cl and C3 carbons of the isoquinoline ring. For instance, correlations would be expected from the methylene protons of the ethyl group to the ester's carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the spatial arrangement of substituents. For example, it could show correlations between the H4 proton and the ethyl group protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the scattering of laser light.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. Based on analogous structures, key peaks would include:

A strong carbonyl (C=O) stretching band for the ester group, typically around 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester group between 1100-1300 cm⁻¹.

Aromatic C=C and C=N stretching bands in the 1450-1620 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively.

A C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of the isoquinoline ring in this compound would be expected to produce characteristic absorption maxima in the ultraviolet region (200-400 nm). The exact positions of these maxima (λ-max) would be indicative of the specific electronic structure of the molecule. No experimental UV-Vis spectra for this compound have been found in published literature.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound, the expected monoisotopic mass is 235.04001 Da. HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. uni.lu The technique is particularly valuable in the analysis of halogenated nitrogen heterocycles, where the precise mass measurement can confirm the presence of chlorine. researchgate.net

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Predicted m/z values for various adducts that could be observed in electrospray ionization (ESI) mass spectrometry are detailed in the table below. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 236.04729 |

| [M+Na]⁺ | 258.02923 |

| [M-H]⁻ | 234.03273 |

| [M+NH₄]⁺ | 253.07383 |

| [M+K]⁺ | 274.00317 |

| [M+H-H₂O]⁺ | 218.03727 |

Data sourced from PubChem. uni.lu

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, fragmentation is expected to occur at the ester group and the chloro-substituted isoquinoline core. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules. nih.govresearchgate.net For the title compound, likely fragmentation pathways would involve:

Loss of an ethoxy radical (•OCH₂CH₃): leading to the formation of an acylium ion.

Loss of ethylene (B1197577) (C₂H₄): via a McLafferty rearrangement, followed by the loss of a carboxyl group.

Loss of a chlorine radical (•Cl): to form a radical cation.

Cleavage of the ester group: resulting in the loss of ethyl formate.

The study of fragmentation behaviors of a wide range of isoquinoline alkaloids has shown that the stability of the isoquinoline ring system often leads to characteristic fragmentation patterns that can be used for structural elucidation. nih.govresearchgate.net

X-Ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the solid-state structure can be inferred by comparison with closely related compounds. X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. researchgate.netlibretexts.org

For instance, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals important structural parameters that would be expected to be similar in this compound. nist.gov In such structures, the quinoline (B57606) or isoquinoline ring system is typically planar or nearly planar. The ester group's orientation relative to the heterocyclic ring is a key conformational feature.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A reversed-phase HPLC method would typically be employed, using a C18 column. uni.luresearchgate.netbldpharm.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation of the main compound from any impurities. uni.lubldpharm.com Detection is commonly performed using a UV detector, as the isoquinoline core is a strong chromophore. researchgate.net The retention time and peak purity can be used to quantify the compound and assess its purity.

Column Chromatography is the standard method for the purification of this compound on a preparative scale. libretexts.orgmdpi.com Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. A solvent system of increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compound from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). For more polar or ionizable compounds, reversed-phase column chromatography using a C18-functionalized silica gel can be an effective alternative. researchgate.netnih.gov In some cases, preparative HPLC can be used for the final purification step to achieve very high purity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2,4-dichloroquinoline-3-carboxylate |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. dergipark.org.trnih.gov For a molecule like Ethyl 1-chloroisoquinoline-3-carboxylate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. dergipark.org.trtandfonline.com

This process yields crucial information on bond lengths, bond angles, and dihedral angles. DFT studies also provide energetic data, such as the total energy of the molecule, which is vital for assessing its stability relative to other isomers or conformers. nih.gov For quinoline (B57606) and isoquinoline (B145761) derivatives, DFT is instrumental in understanding how different substituents, like the chlorine atom and the ethyl carboxylate group, influence the geometry and stability of the heterocyclic ring system. dergipark.org.trnih.gov

HOMO-LUMO Gap Analysis and Electronic Properties

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org Conversely, a small gap indicates that a molecule is more reactive. scirp.org For this compound, analysis would reveal the spatial distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the fused ring system. The analysis of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions and its potential as an electronic material. nih.govscirp.org

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis creates a color-coded map of the electrostatic potential on the molecule's surface. researchgate.net This map is invaluable for predicting reactivity sites. researchgate.net

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this molecule, these would likely be centered around the nitrogen and oxygen atoms.

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent neutral potential. researchgate.net

The MEP map provides a visual guide to the charge distribution and helps predict how the molecule will interact with other charged or polar species. researchgate.netresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of isoquinoline derivatives, DFT calculations can be used to map the entire reaction coordinate. researchgate.net This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

By determining the activation energies associated with each transition state, chemists can predict the most likely reaction pathway. This approach can be used to understand reactions like the Bischler–Napieralski or Pictet–Spengler syntheses, which are common routes to isoquinoline scaffolds. wikipedia.org Such studies provide insights that are often difficult to obtain through experimental means alone, helping to optimize reaction conditions and predict the feasibility of synthetic routes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of close contacts between neighboring molecules. mdpi.com

For a compound like this compound, this analysis would reveal the nature and extent of various non-covalent interactions, such as:

van der Waals forces

C-H···O, C-H···N, or C-H···Cl hydrogen bonds

π-π stacking interactions between aromatic rings

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. nih.gov | Represents van der Waals forces. |

| H···C/C···H | Significant in aromatic systems. | Indicates C-H···π interactions. |

| H···O/O···H | Important due to the carboxylate group. | Represents hydrogen bonding or dipole-dipole interactions. |

| H···Cl/Cl···H | Specific to chloro-substituted compounds. nih.gov | Represents halogen bonding or dipole-dipole interactions. |

| C···C | Present in molecules with overlapping aromatic rings. | Indicates π-π stacking. |

Molecular Modeling and Docking Studies for Biological Target Interactions

Given that isoquinoline and quinoline scaffolds are present in numerous biologically active compounds, molecular docking is a crucial computational technique to predict their potential as therapeutic agents. nih.govnih.govacs.org Docking simulations predict the preferred orientation of a ligand (e.g., this compound) when bound to the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Placing the ligand into the active site of the protein using a docking algorithm.

Evaluating the binding poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. semanticscholar.org

For isoquinoline derivatives, potential targets investigated in the literature include enzymes like leucine aminopeptidase, HIV reverse transcriptase, and various kinases, which are often implicated in cancer or infectious diseases. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the active site, providing a rationale for the molecule's potential biological activity and guiding further drug design efforts. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

The fundamental concept of QSAR is that the biological activity of a molecule is directly related to its structure. fiveable.me By analyzing a series of related compounds, QSAR models can identify the key structural features—such as functional groups, molecular size, and shape—that influence their interaction with a biological target. fiveable.me These models are developed using statistical methods to correlate molecular descriptors with experimental activity. fiveable.me

For a class of compounds like isoquinoline derivatives, a typical QSAR study would involve:

Data Set Selection: A group of isoquinoline analogs with measured biological activity (e.g., enzyme inhibition, anticancer effects) would be chosen.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Pertaining to the electron distribution.

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area.

Model Development: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. fiveable.me

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

In studies on related quinoline and isoquinoline derivatives, QSAR models have successfully identified key structural requirements for various biological activities, such as antibacterial or anticancer effects. nih.govnih.gov For instance, the presence and position of substituents on the isoquinoline ring can significantly impact activity. These models can guide the design of new, more potent analogs of this compound by predicting their activity before synthesis.

ADMET Prediction in Drug Design Research (Focus on in silico prediction methodologies)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to assess its potential as a therapeutic agent. fiveable.me In silico ADMET prediction methodologies have become indispensable for screening large numbers of compounds early in the research process, thereby reducing the time and cost associated with experimental assays and minimizing late-stage failures in drug development. fiveable.mespringernature.com

For this compound, while specific experimental ADMET data is not published, its pharmacokinetic and toxicity profile can be estimated using various computational tools and models. These predictions are based on its chemical structure and are compared against vast databases of known compounds. gjpb.deiscientific.org

Common in silico methodologies for ADMET prediction include:

Prediction of Physicochemical Properties: Key properties like molecular weight, lipophilicity (logP), aqueous solubility (logS), and polar surface area are calculated. These are fundamental to predicting a compound's behavior in a biological system.

Absorption Prediction: Models are used to predict oral bioavailability and intestinal absorption. This often involves assessing compliance with established guidelines like Lipinski's Rule of Five, which helps in evaluating the "drug-likeness" of a molecule. iscientific.org

Distribution Prediction: Computational tools can estimate the extent to which a compound will distribute into various tissues, including its ability to cross the blood-brain barrier and its binding affinity to plasma proteins. gjpb.de

Metabolism Prediction: The susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes is a key prediction. Various models can identify potential sites of metabolism on the molecule and predict which CYP isoforms are likely to be involved.

Excretion Prediction: While less commonly predicted with high accuracy in silico, some models can provide estimates of a compound's likely route and rate of excretion.

Toxicity Prediction: A range of toxicological endpoints can be predicted computationally, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). iscientific.org

Several studies on isoquinoline and other heterocyclic derivatives have demonstrated the utility of these predictive models. nih.goveurekaselect.com For example, in silico screening of isoquinoline derivatives has been used to identify compounds with favorable pharmacokinetic profiles for further investigation as potential inhibitors of various enzymes or as antiviral agents. nih.gov These computational approaches allow researchers to hypothetically evaluate this compound and its analogs, providing valuable guidance for their potential development as therapeutic agents. spandidos-publications.comnih.gov

Below is a table summarizing the types of computational predictions that would be relevant for assessing this compound.

| ADMET Parameter | In Silico Prediction Methodology | Relevance in Drug Design |

| Absorption | Calculation of physicochemical properties (Lipinski's Rule of Five), prediction of intestinal absorption and oral bioavailability. | Determines the potential for the compound to be administered orally and reach systemic circulation. |

| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration. | Influences the amount of free drug available to act on the target and its potential for central nervous system effects. |

| Metabolism | Identification of potential metabolic sites, prediction of inhibition or substrate activity for Cytochrome P450 enzymes. | Assesses the metabolic stability of the compound and its potential for drug-drug interactions. |

| Excretion | Estimation of clearance and primary routes of elimination. | Helps in understanding the persistence of the compound in the body. |

| Toxicity | Prediction of mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). | Identifies potential safety concerns early in the drug discovery process. |

Biological Activity Research and Bioactivity Profiling of Isoquinoline Carboxylates

General Overview of Pharmacological Potential of Isoquinoline (B145761) Derivatives

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structure in a multitude of natural and synthetic molecules. semanticscholar.org This structural isomer of quinoline (B57606) is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. semanticscholar.org Isoquinoline and its derivatives represent a significant class of compounds that exhibit a vast array of pharmacological activities, making them a subject of intense interest in medicinal chemistry and drug discovery. semanticscholar.orgnih.gov

Historically, isoquinoline alkaloids derived from plants have been used in traditional medicine for their analgesic and anti-inflammatory effects. nih.gov Prominent examples include morphine, a potent analgesic, and codeine, an antitussive agent. semanticscholar.orgrsc.org Modern research has expanded the known biological potential of this class, revealing activities such as anti-cancer, antimicrobial (including antibacterial, antifungal, and antiplasmodial), anti-inflammatory, antioxidant, and enzyme inhibition. semanticscholar.org The therapeutic potential of isoquinoline alkaloids often stems from their ability to interact with biological macromolecules. nih.gov For instance, some derivatives bind to nucleic acids like DNA and RNA, which can modulate the stability of these molecules and interfere with processes like DNA replication and repair. semanticscholar.orgnih.gov This interaction is a key mechanism behind their anticancer properties. semanticscholar.orgnih.gov The versatility of the isoquinoline nucleus allows for extensive chemical modification, and research has shown that substitutions at various positions on the ring structure can significantly enhance specific biological activities. semanticscholar.org

In vitro Bioactivity Screening Methodologies

In vitro screening assays are fundamental tools for the initial assessment of the biological activity of newly synthesized compounds like Ethyl 1-chloroisoquinoline-3-carboxylate. These assays are performed in a controlled laboratory environment, typically using isolated cells, proteins, or enzymes, to determine the potential efficacy and mechanism of action of a test compound before any animal or human studies are conducted.

The evaluation of the anti-cancer potential of isoquinoline derivatives involves a variety of in vitro assays designed to measure their effects on cancer cell lines.

Cell Proliferation and Viability Assays: A primary step is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically to determine the number of living cells. nih.gov Similarly, the CCK-8 (Cell Counting Kit-8) assay is another colorimetric method used to assess cell viability and proliferation. nih.gov

Apoptosis Detection Assays: Many anti-cancer agents work by inducing apoptosis, or programmed cell death. Hoechst staining is a common method used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy. nih.gov Another powerful technique is fluorescence-activated cell sorting (FACS), which can quantify the number of apoptotic cells in a population after they have been labeled with specific fluorescent markers, such as Annexin V. nih.gov

Cellular Uptake and Localization: To understand how a compound acts within a cell, its uptake and distribution can be studied. Confocal microscopy is often employed to visualize the location of fluorescently-tagged compounds within cellular compartments. nih.gov

Screening for antimicrobial activity is crucial for discovering new agents to combat drug-resistant pathogens.

Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standard procedure to determine the MIC of a compound. nih.govinternationalscholarsjournals.com This involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate, followed by the inoculation of a standardized number of microorganisms (bacteria or fungi). nih.govnih.gov The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microbe after an incubation period. nih.govnih.gov

Checkerboard Assay: This method is used to assess potential synergistic or antagonistic interactions when a test compound is combined with a known antibiotic. nih.gov It involves a two-dimensional array of dilutions of both compounds, and the effect on microbial growth is measured to calculate a Fractional Inhibitory Concentration (FIC) index. nih.gov An FIC value below a certain threshold (e.g., < 0.5) indicates synergy, suggesting the combination is more effective than either agent alone. nih.gov

Toxicity Assays: A preliminary assessment of toxicity is often conducted alongside efficacy tests. For example, the brine shrimp (Artemia salina) lethality bioassay is a simple, low-cost method to determine the general toxicity of a compound. researchgate.net

The anti-inflammatory potential of isoquinoline derivatives is typically assessed in vitro using immune cells, such as macrophages, that are stimulated to mimic an inflammatory state.

Measurement of Inflammatory Mediators: A common model involves stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. frontiersin.orgnih.gov The ability of a test compound to inhibit this response is then quantified by measuring the levels of key pro-inflammatory mediators. This includes measuring the production of nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant, often using ELISA (Enzyme-Linked Immunosorbent Assay) kits. nih.govnih.gov

NF-κB Pathway Analysis: The transcription factor NF-κB (nuclear factor kappa-B) is a central regulator of the inflammatory response. frontiersin.orgnih.gov Assays can be performed to determine if a compound inhibits the activation and translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. frontiersin.orgnih.gov

Many isoquinoline derivatives exert their therapeutic effects by inhibiting specific enzymes.

Acetylcholinesterase (AChE) Inhibition: The Ellman colorimetric assay is a widely used method to screen for AChE inhibitors, which are relevant in the treatment of Alzheimer's disease. nih.govnih.gov The assay measures the activity of the AChE enzyme by detecting the product of a reaction it catalyzes. The presence of an inhibitor reduces the rate of product formation, which is quantified spectrophotometrically. nih.gov

Thymidine (B127349) Phosphorylase (TP) Inhibition: Some isoquinoline analogues have been evaluated for their ability to inhibit E. coli thymidine phosphorylase. researchgate.net The inhibitory potential (IC50 value) is determined by measuring the enzymatic activity in the presence of varying concentrations of the test compounds. researchgate.net

Kinase Inhibition Assays: For compounds targeting cancer, in vitro enzymatic kinase assays are common. These assays measure the ability of a compound to inhibit the activity of a specific protein kinase, such as HER2 or EGFR, which are often overactive in cancer cells. nih.gov The inhibition is typically measured by quantifying the phosphorylation of a substrate. nih.gov

Antioxidant assays measure a compound's ability to neutralize free radicals, which are implicated in numerous diseases.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and simplest methods for evaluating antioxidant activity. ui.ac.id DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow. ui.ac.idresearchgate.net The change in absorbance is measured spectrophotometrically to determine the radical scavenging capacity of the test compound. ui.ac.id

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netnih.gov The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power. nih.gov

These spectrophotometric methods are straightforward and widely applied due to their simplicity and the stability of the reagents. ui.ac.idproquest.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For isoquinoline carboxylates, SAR investigations have revealed key structural features that modulate their biological effects.

A notable study focused on a series of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters, which are derivatives of isoquinoline-3-carboxylic acid. nih.gov This research demonstrated that modifications at the 3-position of the isoquinoline ring by introducing different amino acid benzyl (B1604629) esters led to compounds with potent anti-tumor activity. The study established a quantitative structure-activity relationship (QSAR), indicating that the nature of the amino acid substituent significantly impacts the cytotoxic effects against cancer cell lines. nih.gov

For instance, the in vitro membrane permeability and in vivo anti-tumor activity of N-isoquinoline-3-carbonyl-l-threonine benzylester and N-isoquinoline-3-carbonyl-l-leucine benzylester were found to be significantly higher than that of the parent isoquinoline-3-carboxylic acid, highlighting the importance of the ester and amino acid moieties for enhanced biological activity. nih.gov

In the broader context of quinoline carboxylic acids, a related class of compounds, SAR studies have identified three critical regions for inhibitory activity against dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. These regions are the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, which has a strict requirement for a carboxylic acid or its salt; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance activity. nih.gov While these findings are on a different scaffold, they underscore the importance of specific substitutions on the heterocyclic ring system in determining biological activity.

The following interactive data table summarizes the in vitro anti-tumor activity of a selection of N-isoquinoline-3-carbonylamino acid benzylesters against HL-60 and HeLa cell lines, illustrating the impact of different amino acid substitutions.

| Compound ID | Amino Acid Moiety | IC50 (µM) vs. HL-60 | IC50 (µM) vs. HeLa |

| 3a | L-Alanine | <0.01 | 0.58 |

| 3b | L-Valine | <0.01 | 0.45 |

| 3c | L-Leucine | <0.01 | 0.32 |

| 3d | L-Isoleucine | <0.01 | 0.38 |

| 3e | L-Phenylalanine | <0.01 | 0.25 |

| 3n | L-Threonine | <0.01 | 0.15 |

| 3q | L-Leucine | <0.01 | 0.12 |

Data sourced from a study on N-isoquinoline-3-carbonyl-L-amino acid benzylesters. nih.gov The IC50 values represent the concentration required to inhibit 50% of cell growth.

Exploration of Molecular Mechanisms of Action (e.g., receptor binding, pathway modulation)

The molecular mechanisms through which isoquinoline carboxylates exert their biological effects are diverse and depend on the specific structural features of the molecule and the biological context.

For the anti-tumor N-isoquinoline-3-carbonyl-L-amino acid benzylesters, their mechanism is linked to the inhibition of cell proliferation. nih.gov The significant in vitro cytotoxicity against cancer cell lines such as HL-60 (human promyelocytic leukemia) and HeLa (human cervical cancer) suggests interference with critical cellular processes. nih.gov While the precise molecular targets were not fully elucidated in the initial study, the high potency of these compounds points towards specific interactions with cellular components essential for cancer cell survival and growth. The improved membrane permeability of certain derivatives suggests that they can effectively reach intracellular targets. nih.gov

In the broader family of isoquinoline alkaloids, various mechanisms of action have been identified for their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy. nih.govfrontiersin.org Isoquinoline alkaloids have been shown to interact with nucleic acids and proteins, inhibit crucial enzymes, and modulate epigenetic pathways. nih.gov For example, some isoquinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells. nih.gov

Furthermore, certain isoquinoline derivatives have been investigated as inhibitors of specific enzymes. For instance, some isoquinoline alkaloids have shown inhibitory activity against cholinesterases, enzymes involved in the breakdown of neurotransmitters, suggesting potential applications in neurodegenerative diseases. nih.gov The mechanism of inhibition can vary, with some compounds exhibiting mixed-mode inhibition of their target enzymes. nih.gov

The antimicrobial activity of isoquinoline derivatives has been linked to the perturbation of the bacterial cell wall and nucleic acid biosynthesis. mdpi.com Some alkynyl isoquinolines have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including MRSA. mdpi.com

It is important to note that the presence of a chlorine atom at the C-1 position of This compound would significantly influence its electronic properties and reactivity, and thus its potential biological targets and mechanism of action compared to the non-chlorinated analogs discussed. The electron-withdrawing nature of the chlorine atom could modulate the binding affinity to target proteins or affect the molecule's metabolic stability. However, without specific studies on this compound, any proposed mechanism would be speculative.

Applications in Chemical Sciences

Utility as Building Blocks in Complex Organic Synthesis

Ethyl 1-chloroisoquinoline-3-carboxylate serves as a valuable scaffold for the construction of diverse and complex organic molecules. The chlorine atom at the C1 position is a key functional handle that can be readily displaced by a variety of nucleophiles, enabling the introduction of different substituents and the elaboration of the molecular framework. This reactivity is central to its utility in the synthesis of highly substituted isoquinoline (B145761) derivatives, which are prevalent in many biologically active compounds and natural products.

The ester group at the C3 position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This allows for the attachment of various side chains and the modulation of the molecule's physicochemical properties. The dual functionality of this compound makes it a convergent building block, allowing for the efficient assembly of complex molecular architectures that would otherwise require lengthy synthetic sequences.

The isoquinoline nucleus itself is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for the development of new therapeutic agents. For instance, related 1-chloroisoquinoline (B32320) derivatives have been utilized in the synthesis of compounds with potential antiproliferative activity against certain cancer cell lines.

Role as Ligands in Coordination Chemistry (e.g., Metal-Organic Frameworks)

The nitrogen atom within the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows the molecule and its derivatives to act as ligands in the formation of coordination complexes and Metal-Organic Frameworks (MOFs). While specific research on this compound in MOFs is not extensively documented, the broader class of isoquinoline-containing ligands has been investigated for this purpose. ossila.com

Applications in Advanced Materials Development (e.g., Polymers, Coatings)

The reactivity of this compound makes it a candidate for incorporation into advanced materials such as polymers and coatings. The chloro-substituent can participate in polymerization reactions, either through nucleophilic substitution or by acting as a site for cross-coupling reactions to form polymer chains. While specific studies on the use of this compound in polymer synthesis are not widely reported, the general principles of polymer chemistry suggest its potential utility. For instance, functional polymers can be produced where the isoquinoline moiety is either part of the polymer backbone or a pendant group. google.com

The incorporation of the rigid and planar isoquinoline unit into a polymer can impart specific properties such as thermal stability, conductivity, and fluorescence. These characteristics are desirable for applications in electronics, optoelectronics, and specialty coatings. The ability to further functionalize the isoquinoline ring allows for the fine-tuning of the material's properties to suit specific applications.

Catalytic Applications

Isoquinoline derivatives have been explored as ligands for transition metal catalysts in a variety of organic transformations. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can influence the catalytic activity and selectivity of the resulting complex. While direct catalytic applications of this compound are not extensively documented, related isoquinoline-based systems have shown promise.

For example, iron complexes featuring chiral bis-8-aryl-isoquinoline bis-alkylamine ligands have been used as catalysts for asymmetric oxidation reactions, such as the epoxidation and hydroxycarbonylation of alkenes. nih.gov Furthermore, oxorhenium(V) complexes with quinoline (B57606) and isoquinoline carboxylic acid derivatives have been tested as catalysts for the epoxidation of cyclooctene. rsc.org The synthesis of quinoline-3-carboxylates has also been achieved using Rh(II)-catalyzed reactions. beilstein-journals.org These examples highlight the potential of the isoquinoline scaffold in catalysis. Derivatives of this compound, with appropriate modifications, could be designed to act as ligands for various metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Precursors for Dyes and Pigments Research

The aromatic nature of the isoquinoline ring system makes it a suitable chromophore for the development of dyes and pigments. The extended π-system can be further modified by the introduction of various auxochromes and chromophores to tune the color and other properties of the resulting dye. The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.canih.govyoutube.com

While direct synthesis of azo dyes from this compound would require initial conversion of a substituent to an amino group, its derivatives hold potential in this area. For instance, amination of the 1-chloro position would yield an aminoisoquinoline that could then be diazotized and coupled to form an azo dye. The color of the resulting dye would be influenced by the substituents on both the isoquinoline ring and the coupling component. The ester group at the C3 position could also be modified to further alter the properties of the dye, such as its solubility and fastness. The general synthetic routes to azo dyes are well-established and could be adapted for isoquinoline-based precursors. nih.govijirset.com

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and have limitations regarding substrate scope and substitution patterns. pharmaguideline.comharvard.edu Modern research is focused on developing more efficient, milder, and versatile strategies to access polysubstituted isoquinolines like ethyl 1-chloroisoquinoline-3-carboxylate.

Future efforts are directed towards:

Transition-Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions are being explored to construct the isoquinoline core and introduce functional groups in a single step. organic-chemistry.org For instance, a robust synthesis of a related compound, methyl 1-bromoisoquinoline-3-carboxylate, was developed utilizing a Suzuki cross-coupling, highlighting a pathway that could be adapted for a combinatorial approach. rsc.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation of in situ generated oximes with internal alkynes represents a powerful method for assembling multisubstituted isoquinolines. organic-chemistry.org

Cascade and Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single operation, increasing efficiency and reducing waste. nih.gov Silver-triflate catalyzed reactions of 2-alkynylbenzaldehydes with isocyanoacetates provide an efficient route to isoquinolines. organic-chemistry.org An intramolecular Aza-Wittig reaction of iminophosphoranes, derived from 2-azidoacrylates, offers a mild and neutral condition for forming isoquinoline-3-carboxylates. thieme-connect.de

A comparison of traditional versus modern synthetic approaches is summarized below:

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Methods (e.g., Metal-Catalysis, Cascade Reactions) |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Generally mild and neutral |

| Atom Economy | Lower, often produces stoichiometric byproducts | Higher, more atom-economical |

| Substrate Scope | More limited, sensitive functional groups may not be tolerated | Broader, greater functional group tolerance |

| Efficiency | Multi-step sequences are common | Fewer steps, often one-pot or tandem processes |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is primarily dictated by the electrophilic nature of the C1 position, due to the chlorine leaving group, and the ester functionality at C3. While standard nucleophilic substitution at C1 is expected, future research is delving into less conventional transformations.

Emerging areas of exploration include:

Site-Selective Functionalization: Developing methods to selectively functionalize other positions on the isoquinoline ring (e.g., C4, C5, C8) while the C1-chloro and C3-ester groups are present. This could involve directed metalation or exploiting subtle differences in electronic properties.

Cycloaddition Reactions: Using the isoquinoline core as a diene or dienophile in cycloaddition reactions to construct novel polycyclic and heterocyclic systems.

Radical Reactions: Investigating the participation of the chloro-substituted isoquinoline in radical-mediated processes to form new C-C or C-heteroatom bonds, potentially leading to structures not accessible through traditional ionic pathways.

Integration of Advanced Computational Techniques with Experimental Studies

Computational chemistry is becoming an indispensable tool in modern organic synthesis and drug discovery. For this compound, integrating computational studies with experimental work can accelerate research in several ways.

Key areas for integration include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict product distributions for novel synthetic methods. This can help in optimizing reaction conditions and understanding unexpected outcomes.

Prediction of Properties: Computational tools can predict various physicochemical and pharmacological properties. For example, the predicted collision cross section (CCS) values for different adducts of this compound have been calculated, providing insights into its shape and potential behavior in mass spectrometry. uni.lu

Virtual Screening: Designing virtual libraries of derivatives based on the this compound scaffold and using molecular docking simulations to predict their binding affinity to biological targets. This can prioritize the synthesis of compounds with the highest likelihood of biological activity.

| Computational Technique | Application in Isoquinoline Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity |

| Molecular Docking | Predicting protein-ligand interactions, virtual screening |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between chemical structure and biological activity |

| Collision Cross Section (CCS) Prediction | Characterizing molecular structure and conformation in the gas phase uni.lu |

Discovery of New Biological Target Interactions and Related Chemical Biology

Isoquinoline derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov this compound serves as a versatile starting material for synthesizing libraries of compounds to probe new biological interactions.

Future research will likely focus on:

Target Identification: Using derivatives in chemoproteomic studies to identify novel protein binding partners and elucidate their mechanisms of action.

Probe Development: Synthesizing tagged versions of bioactive isoquinolines (e.g., with biotin (B1667282) or fluorescent labels) to use as chemical probes for studying cellular processes.

Exploring New Therapeutic Areas: While isoquinolines are established in certain therapeutic areas, their potential in others remains underexplored. For example, related structures like ethyl β-carboline-3-carboxylate have shown pro-apoptotic effects in cancer cells through ROS-p38 MAPK signaling. nih.gov Furthermore, isoquinoline-based molecules have been investigated as potential ligands for receptors like the atypical chemokine receptor 3 (ACKR3), which is a promising drug target for cancer and inflammatory diseases. biorxiv.org

Design of Next-Generation Isoquinoline-Based Scaffolds

The core structure of this compound is a "privileged scaffold," meaning it can be decorated with various functional groups to interact with a diverse range of biological targets. nih.gov The future lies in using this building block to create novel, three-dimensional, and complex molecular architectures that go beyond simple substitutions.

Emerging trends in scaffold design include:

Scaffold Hopping and Bioisosterism: Replacing the isoquinoline core with other heterocyclic systems while maintaining key pharmacophoric features to improve properties like selectivity, potency, and metabolic stability.

Fused Heterocyclic Systems: Using the reactivity of the C1 and C3 positions to annulate new rings onto the isoquinoline framework, creating unique polycyclic structures. For example, imidazo[2,1-a]isoquinoline (B1217647) and indolo[1,2-b]isoquinoline scaffolds have been synthesized from isoquinoline precursors. nih.govacs.org

Solution-Phase Parallel Synthesis: Employing parallel synthesis techniques to rapidly generate large and diverse libraries of isoquinoline derivatives for screening. acs.org This allows for a more comprehensive exploration of the chemical space around the core scaffold.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For isoquinoline synthesis, this means moving away from stoichiometric reagents and harsh conditions towards more sustainable alternatives.

Key sustainable approaches include:

Catalysis: Emphasizing the use of catalytic amounts of reagents, particularly earth-abundant and non-toxic metals, to replace stoichiometric and often toxic reagents like phosphorus oxychloride. pharmaguideline.com

Atom Economy: Designing reactions, such as multicomponent and cascade reactions, where the majority of atoms from the starting materials are incorporated into the final product. nih.gov

Alternative Reaction Media: Exploring the use of greener solvents (e.g., water, ethanol) or solvent-free conditions to reduce environmental impact.

High-Throughput Screening and Combinatorial Chemistry Approaches in Isoquinoline Research

To efficiently explore the biological potential of the vast chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry are essential tools.

Combinatorial Chemistry: The synthetic versatility of the starting material, particularly the reactivity of the C1-chloro group, makes it an ideal substrate for combinatorial library synthesis. rsc.orgacs.org By reacting the core with a diverse set of nucleophiles, a large number of unique derivatives can be generated.

High-Throughput Screening (HTS): These libraries can then be rapidly screened against a multitude of biological targets using automated HTS assays. nih.govthermofisher.com This unbiased approach can identify unexpected "hits" and novel structure-activity relationships, accelerating the discovery of new lead compounds for drug development. nih.govresearchgate.net The combination of a robust synthetic route amenable to combinatorial diversification with HTS provides a powerful engine for discovering novel isoquinoline-based therapeutics. rsc.org

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing ethyl 1-chloroisoquinoline-3-carboxylate with high purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. Key parameters include:

- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and byproduct suppression.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for chlorination or H₂SO₄ for esterification.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Table 1 : Representative Reaction Conditions

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂/AlCl₃ | 70 | 6 | 65–75 |

| Esterification | Ethanol/H₂SO₄ | 80 | 12 | 80–85 |

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :